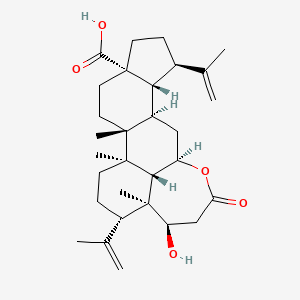
2-乙基丙烯酸酯
描述
2-ethylacrylate is a monocarboxylic acid anion that is the conjugate base of 2-ethylacrylic acid. It has a role as a mammalian metabolite. It is a conjugate base of a 2-ethylacrylic acid.
科学研究应用
手术应用
2-乙基丙烯酸酯衍生物,特别是乙基-2-氰基丙烯酸酯,已被研究用作心血管和胸腔手术中的组织粘合剂。Kaplan等人(2004年)进行了一项实验研究,使用大鼠比较了乙基-2-氰基丙烯酸酯与传统缝合线对组织的组织病理学影响。该研究得出结论,乙基-2-氰基丙烯酸酯是传统缝合方法的一种可行替代品或辅助手段,特别是在控制出血和修复血管、心肌和肺部手术中(Kaplan et al., 2004)。
聚合物工业应用
2-乙基己基丙烯酸酯(2-EHA)是聚合物工业中常用的丙烯酸酯,通过费舍尔酯化合成。Wang等人(2020年)研究了使用无卤深共融溶剂强化这一过程。这种创新方法表明了2-EHA在涂料、粘合剂、增稠剂和塑料添加剂生产中的潜力(Wang et al., 2020)。
聚合物合成和表征研究
对2-乙基丙烯酸的合成和表征研究已经进行,以探索其潜在应用。严军(2003年)详细介绍了从二乙基丙二酸酯合成2-乙基丙烯酸的过程,提供了关于其在各种基于聚合物的应用中的潜在用途的见解(Wang Yan-jun, 2003)。
响应性膜系统的开发
利用疏水性聚电解质如聚(2-乙基丙烯酸)的pH依赖性构象转变来设计响应性膜系统。这些系统在药物传递和生化分析中具有重要应用。Kim和Tirrell(1999年)强调了聚(2-乙基丙烯酸)在创建对环境参数响应的脂质双层膜中的潜力(Kim & Tirrell, 1999)。
催化和聚合物化应用
2-乙基丙烯酸酯衍生物在催化和聚合物化过程中的作用是显著的。Guo等人(2016年)研究了α-二亚胺Ni(II)配合物在乙烯聚合中的应用,证明了这些配合物在生产具有高分子量和热稳定性的聚乙烯中的有效性(Guo等人,2016年)。
纳米技术应用
探索阴离子引发剂对乙基-2-氰基丙烯酸酯聚合的影响,以期在纳米纤维形成中发挥潜力。Mankidy等人(2008年)发现引发剂的类型显著影响聚合物的形态,具有在创建聚合物纳米纤维和薄膜中的潜在应用(Mankidy et al., 2008)。
属性
产品名称 |
2-Ethylacrylate |
|---|---|
分子式 |
C5H7O2- |
分子量 |
99.11 g/mol |
IUPAC 名称 |
2-methylidenebutanoate |
InChI |
InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h2-3H2,1H3,(H,6,7)/p-1 |
InChI 键 |
WROUWQQRXUBECT-UHFFFAOYSA-M |
SMILES |
CCC(=C)C(=O)[O-] |
规范 SMILES |
CCC(=C)C(=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-hex-1-ynyl-5H-indazolo[2,3-a][3,1]benzoxazine](/img/structure/B1258903.png)
![2-oxo-1,4-dihydroquinazoline-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1258907.png)
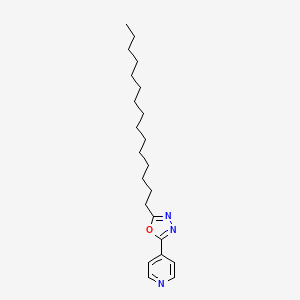
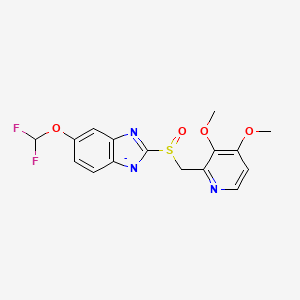
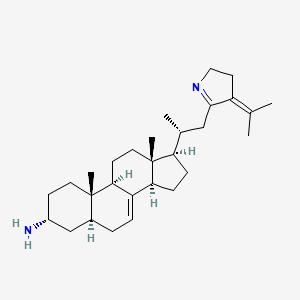
![(1S,4S,10S,12R)-9-[(E)-hex-1-enyl]-10-methyl-7-aza-5-azoniatricyclo[6.3.1.04,12]dodeca-5,8-dien-6-amine](/img/structure/B1258912.png)
![[(1S,2R,3S,4S,6R,7R,8S,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate](/img/structure/B1258913.png)
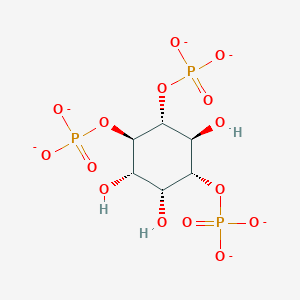
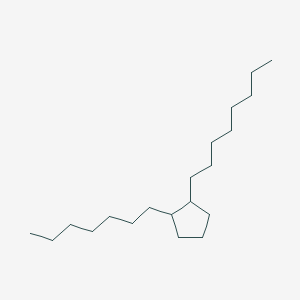
![N-butyl-2-[5-[4-[(8S,9R,13S,14S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-11-yl]phenoxy]pentylsulfanyl]-N-methylacetamide](/img/structure/B1258919.png)
![(5S,8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-1,2,3,4,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-5,17-diol](/img/structure/B1258921.png)
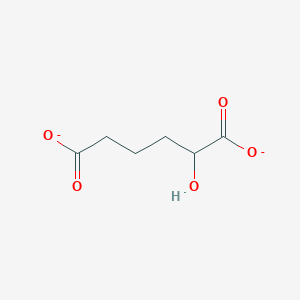
![(11S,12Z,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde](/img/structure/B1258924.png)
